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Compound of Interest

Compound Name: 5-Methylpyrazine-2-carboxamide

Cat. No.: B1302251 Get Quote

In the dynamic field of medicinal chemistry, the pyrazine carboxamide scaffold has emerged as

a privileged structure, demonstrating a remarkable versatility in biological activity. This guide

provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-
methylpyrazine-2-carboxamide analogs, offering a comparative overview of their

performance as anti-tubercular agents, anticancer therapeutics, and kinase inhibitors. We will

delve into the nuanced effects of structural modifications on biological outcomes, supported by

experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Anti-tubercular Potential of 5-Methylpyrazine-2-
carboxamide Analogs: A Primary Focus
The global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains,

necessitates the development of novel therapeutics. Pyrazinamide, a cornerstone of first-line

tuberculosis treatment, has inspired the exploration of numerous pyrazine carboxamide

analogs. Our analysis focuses on key structural modifications and their impact on anti-

tubercular efficacy.

Core Scaffold and Key Modification Points
The fundamental structure of 5-methylpyrazine-2-carboxamide serves as the foundation for

analog development. The key positions for chemical modification to explore the SAR are the

pyrazine ring and the carboxamide moiety.
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Caption: Core scaffold of 5-Methylpyrazine-2-carboxamide and key modification sites.

Comparative Analysis of Anti-tubercular Activity
The anti-tubercular activity of various analogs is typically quantified by their Minimum Inhibitory

Concentration (MIC) against Mycobacterium tuberculosis. The lower the MIC value, the more

potent the compound.
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Key SAR Insights for Anti-tubercular Activity:

Substitution at Position 5: Replacing the methyl group with a chlorine atom (5-Cl-PZA) has

been shown to enhance activity and even confer efficacy against pyrazinamide-resistant

strains.[3] Alkylamino substitutions at this position, particularly with longer chains (e.g.,

heptylamino), can significantly increase potency.[5] The introduction of a methoxy group has

also yielded compounds with potent activity.[2]

Modification of the Carboxamide Moiety: Conversion of the carboxamide to a carbohydrazide

and subsequent derivatization has produced compounds with remarkable anti-tubercular

activity.[4] N-phenylpyrazine-2-carboxamides have also been extensively studied, with

substitutions on the phenyl ring influencing activity. For instance, iodine substitution at the

meta-position of the benzene ring was found to be important for activity.[1]

Lipophilicity: Increased lipophilicity, achieved through the addition of bulkier alkyl or aryl

groups, often correlates with improved anti-tubercular activity, likely due to enhanced

penetration of the mycobacterial cell wall.[6]

Experimental Protocol: Microplate Alamar Blue Assay
(MABA)
The MABA is a widely used and reliable colorimetric assay for determining the MIC of

compounds against M. tuberculosis.[7]

Start Prepare serial dilutions
of test compounds in a 96-well plate

Step 1 Inoculate wells with a standardized
suspension of M. tuberculosis

Step 2 Incubate plates at 37°CStep 3 Add Alamar Blue reagent
to each well

Step 4 Re-incubate the platesStep 5
Visually assess color change

(Blue to Pink) or measure
fluorescence/absorbance

Step 6 MIC is the lowest concentration
that prevents a color change

Step 7 End
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Caption: Workflow for determining MIC using the Microplate Alamar Blue Assay.

Detailed Methodology:

Compound Preparation: A stock solution of the test compound is prepared in a suitable

solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microplate

containing Middlebrook 7H9 broth.
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Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is

adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final

concentration of approximately 10^5 CFU/mL in each well.

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each

well.

Re-incubation: The plates are re-incubated at 37°C for 24-48 hours.

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates

mycobacterial growth. The MIC is determined as the lowest concentration of the compound

that prevents this color change.

Emerging Roles: Anticancer and Kinase Inhibitory
Activities
Beyond their anti-tubercular effects, pyrazine carboxamide analogs have shown promise in

oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

SAR of Pyrazine Carboxamide Analogs as FGFR
Inhibitors
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation,

differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
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Compound ID
Key Structural
Features

Target IC50 (nM) Reference

18i

3-amino-6-

methylpyrazine-

2-carboxamide

with a methyl-

thiomorpholine

1,1-dioxide

moiety

FGFR2 150 [8]

18g

3-amino-6-

methylpyrazine-

2-carboxamide

with a pyrrole-1-

methylene

moiety

FGFR2 380 [8]

Compound 10

Pyrrolopyrazine

carboxamide

with an aniline α-

fluoroacrylamide

warhead

FGFR2/3 Potent inhibition [9]

Key SAR Insights for FGFR Inhibition:

3-Amino Group: The presence of an amino group at the 3-position of the pyrazine ring

appears to be a critical feature for FGFR inhibitory activity.[8]

Substituents on the Carboxamide Nitrogen: The nature of the substituent on the

carboxamide nitrogen significantly influences potency. The introduction of specific

heterocyclic moieties, such as methyl-thiomorpholine 1,1-dioxide, has led to potent FGFR

inhibitors.[8]

Covalent Inhibition: The development of covalent inhibitors, such as those incorporating an

α-fluoroacrylamide warhead, has shown promise in overcoming acquired resistance to

traditional FGFR inhibitors.[9]
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Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase

assays.

Start Add kinase, substrate,
and ATP to a microplate

Step 1 Add varying concentrations
of the test compound

Step 2 Incubate at room temperature
to allow for the kinase reaction

Step 3 Stop the reactionStep 4
Detect the signal (e.g., luminescence,

fluorescence, radioactivity) which
correlates with kinase activity

Step 5 Calculate the IC50 value
from the dose-response curve

Step 6 End
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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

Assay Setup: The assay is typically performed in a 384-well plate. Recombinant human

FGFR enzyme, a specific peptide substrate, and ATP are added to the assay buffer.

Compound Addition: The test compounds are serially diluted and added to the wells.

Kinase Reaction: The plate is incubated at room temperature to allow the kinase to

phosphorylate the substrate.

Detection: A detection reagent is added that produces a signal (e.g., luminescence)

proportional to the amount of ADP produced, which is inversely proportional to the kinase

activity.

Data Analysis: The signal is read using a plate reader, and the IC50 values are calculated by

fitting the data to a dose-response curve.

Conclusion and Future Directions
The 5-methylpyrazine-2-carboxamide scaffold continues to be a fertile ground for the

discovery of new therapeutic agents. The structure-activity relationships discussed in this guide

highlight the critical role of systematic structural modifications in tuning the biological activity of

these compounds. For anti-tubercular applications, enhancing lipophilicity and exploring novel

substitutions on the pyrazine ring and carboxamide moiety remain promising strategies. In the

realm of oncology, the development of selective and covalent FGFR inhibitors based on the
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pyrazine carboxamide core holds significant potential for overcoming drug resistance. Future

research should focus on integrating computational modeling with synthetic chemistry to design

next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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